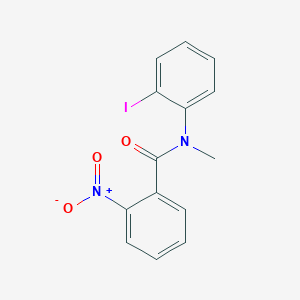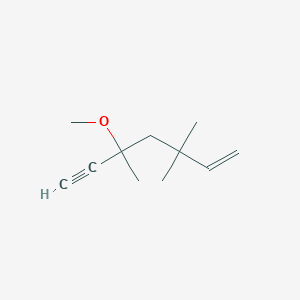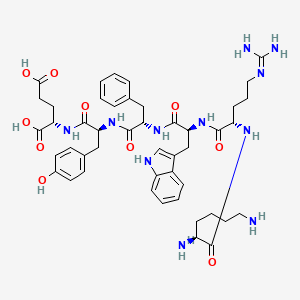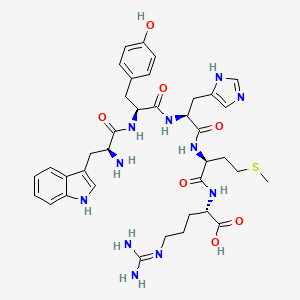![molecular formula C14H12N2S2 B14206092 2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole CAS No. 770710-50-4](/img/structure/B14206092.png)
2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole is a heterocyclic compound that contains both a pyridine and a benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-aminobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures . Another method involves the use of 2-mercaptopyridine and 2-bromobenzothiazole under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown antimicrobial activity against various bacterial and fungal strains. It is also being investigated for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole varies depending on its application:
Antimicrobial Activity: The compound likely disrupts the cell membrane or interferes with essential enzymes in microbial cells.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Fluorescent Probe: The compound binds to specific biomolecules, causing a change in its fluorescence properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[N-(Substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids: These compounds also contain both pyridine and benzothiazole rings and have shown similar antimicrobial activities.
2-[N-(Benzothiazolyl)amino]pyridin-3-yl(2,3-dichloropiperazine-1-yl)methanones: These compounds have been studied for their potential use in medicinal chemistry.
Uniqueness
2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole is unique due to the presence of the ethylsulfanyl group, which can undergo various chemical modifications, enhancing its versatility in different applications.
Eigenschaften
CAS-Nummer |
770710-50-4 |
|---|---|
Molekularformel |
C14H12N2S2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2-(2-ethylsulfanylpyridin-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H12N2S2/c1-2-17-13-10(6-5-9-15-13)14-16-11-7-3-4-8-12(11)18-14/h3-9H,2H2,1H3 |
InChI-Schlüssel |
LMZSNRJLVYMLLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14206020.png)


![N-[(E)-(2-Hydroxyanilino)methylidene]benzamide](/img/structure/B14206041.png)
![4-Ethoxy-6-(2,4,6-trimethylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206055.png)
![(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14206056.png)

![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide](/img/structure/B14206074.png)

![N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14206079.png)

![Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]-](/img/structure/B14206090.png)
